3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol
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Overview
Description
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol is a chemical compound with the molecular formula C12H11F3N2O3 and a molecular weight of 288.22 g/mol . This compound is characterized by the presence of an amino group, two methoxy groups, and a trifluoromethyl group attached to a quinolinone core. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and trifluoromethylamine.
Reaction Conditions: The reaction typically involves the use of strong acids or bases as catalysts, along with appropriate solvents such as dichloromethane or ethanol.
Chemical Reactions Analysis
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Scientific Research Applications
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new chemical entities.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and to develop potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can bind to specific enzymes, inhibiting their activity and affecting cellular processes.
Modulate Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in gene expression and cellular behavior.
Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
3-Amino-6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-ol can be compared with other similar compounds, such as:
3-amino-6,7-dimethoxyquinolin-2-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
6,7-dimethoxy-4-(trifluoromethyl)quinolin-2-one:
3-amino-4-(trifluoromethyl)quinolin-2-one: Lacks the methoxy groups, which may alter its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-amino-6,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c1-19-7-3-5-6(4-8(7)20-2)17-11(18)10(16)9(5)12(13,14)15/h3-4H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKBZAFQRULOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C(=O)N2)N)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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